molecular formula C4H16BN B8772049 Tetramethylammonium borohydride

Tetramethylammonium borohydride

Cat. No.: B8772049
M. Wt: 88.99 g/mol
InChI Key: LSSMEJCYZMCNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethylammonium borohydride, also known as this compound, is a chemical compound with the molecular formula C₄H₁₆BN. It consists of a tetramethylammonium cation (N,N,N-trimethylmethanaminium) and a borohydride anion (BH₄⁻). This compound is known for its applications in various fields, including organic synthesis and hydrogen storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylammonium borohydride can be synthesized through the reaction of tetramethylammonium hydroxide with sodium borohydride. The reaction proceeds as follows: [ \text{(CH₃)₄N⁺OH⁻} + \text{NaBH₄} \rightarrow \text{(CH₃)₄N⁺BH₄⁻} + \text{NaOH} ] This reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the borohydride anion .

Industrial Production Methods

Industrial production of boranuide;tetramethylazanium involves similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetramethylammonium borohydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetramethylammonium borohydride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of boranuide;tetramethylazanium involves the transfer of hydride ions (H⁻) from the borohydride anion to the substrate. This hydride transfer is facilitated by the tetramethylammonium cation, which stabilizes the borohydride anion. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in reduction reactions, the hydride ion attacks the carbonyl carbon, leading to the formation of an alcohol .

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium Chloride: Similar in structure but contains a chloride anion instead of a borohydride anion.

    Tetramethylammonium Hydroxide: Contains a hydroxide anion and is used in different applications, such as etching and analytical chemistry.

    Tetraethylammonium Borohydride: Similar in function but has ethyl groups instead of methyl groups.

Uniqueness

Tetramethylammonium borohydride is unique due to its combination of a quaternary ammonium cation and a borohydride anion. This combination allows it to act as a versatile reducing agent and hydrogen donor, making it valuable in various chemical reactions and applications .

Properties

Molecular Formula

C4H16BN

Molecular Weight

88.99 g/mol

IUPAC Name

boranuide;tetramethylazanium

InChI

InChI=1S/C4H12N.BH4/c1-5(2,3)4;/h1-4H3;1H4/q+1;-1

InChI Key

LSSMEJCYZMCNIN-UHFFFAOYSA-N

Canonical SMILES

[BH4-].C[N+](C)(C)C

physical_description

White odorless crystalline powder;  [Alfa Aesar MSDS]

Origin of Product

United States

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